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Compound of Interest

Compound Name: Diallyl terephthalate

Cat. No.: B044613

A Spectroscopic Comparison of Diallyl Terephthalate and Its Isomers: A Guide for
Researchers

This guide provides a detailed spectroscopic comparison of diallyl terephthalate and its
structural isomers, diallyl isophthalate and diallyl phthalate. For researchers, scientists, and
professionals in drug development, understanding the nuanced structural differences between
these isomers is crucial. This document presents key spectroscopic data from Nuclear
Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass
Spectrometry (MS) to facilitate their differentiation and characterization. All data is summarized
in comparative tables, and detailed experimental protocols for the cited spectroscopic
techniques are provided.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for diallyl terephthalate, diallyl
isophthalate, and diallyl phthalate, highlighting the distinguishing features in their *H NMR, 13C
NMR, FT-IR, and Mass Spectra.

Table 1: *H NMR Spectroscopic Data (CDClIs, ppm)
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. Vinylic . Vinylic
Aromatic Allylic Protons
Compound Protons (=CH, Protons (=CHz,
Protons (ppm) (-CH2-, ppm)
ppm) ppm)
Diallyl 5.43 (d, 2H),
8.11 (s, 4H) 6.05 (m, 2H) 4.83 (d, 4H)
Terephthalate 5.31 (d, 2H)
_ 8.73 (s, 1H), 8.25
Diallyl 5.43 (d, 2H),
(d, 2H), 7.55 (t, 6.04 (m, 2H)[1] 4.86 (d, 4H)[1]
Isophthalate[1] 5.32 (d, 2H)[1]
1H)
Diallyl 7.72 (m, 2H), 5.38 (d, 2H),
5.97 (m, 2H)[3] 4.79 (d, 4H)[3]
Phthalate[2][3] 7.53 (m, 2H) 5.26 (d, 2H)[3]

Table 2: 13C NMR Spectroscopic Data (CDCls, ppm)

Carbonyl Aromatic Vinylic Allylic Vinylic
Compound Carbon Carbons Carbon Carbon (- Carbon

(C=0, ppm) (ppm) (=CH, ppm)  CHz-, ppm)  (=CHz, ppm)
Diallyl

~165 ~134, ~129 ~132 ~66 ~119
Terephthalate
Diallyl 134.4,131.2,

165.2 132.1 66.2 118.9
Isophthalate 130.4, 129.2
Diallyl 132.0, 130.6,

167.1 132.5 66.0 118.3
Phthalate[4] 128.5

Table 3: Key FT-IR Absorption Bands (cm™1)
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=C-H =C-H
Cc=0 C-0 Stretch C=C Stretch
Compound Stretch Stretch .
Stretch (Ester) . L (Aromatic)
(Aromatic) (Vinylic)
Diallyl
~1720 ~1270,~1100 ~3080 ~3020 ~1600, ~1410
Terephthalate
Diallyl
Isophthalate[ 1725 1250, 1130 3080 3020 1600, 1450
5][6]
Diallyl
Phthalate[7] 1725 1280, 1120 3070 3020 1595, 1450

[B1[9][10]

Table 4: Key Mass Spectrometry Data (m/z)

Compound Molecular lon (M) Key Fragment lons (m/z)
Diallyl Terephthalate 246 205, 163, 149, 104, 76, 41
Diallyl Isophthalate[5][11][12] 246[5][11] 189, 149, 104, 76, 41[11]
Diallyl Phthalate[13][14] 246 189, 149, 104, 76, 41

Isomer Differentiation Workflow

The following diagram illustrates the logical workflow for differentiating the diallyl phthalate

isomers using the spectroscopic methods discussed.
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Spectroscopic Differentiation of Diallyl Phthalate Isomers
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Caption: Workflow for isomer identification using spectroscopic techniques.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the diallyl phthalate isomer in 0.6-
0.7 mL of deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an
internal standard. Transfer the solution to a 5 mm NMR tube.

 Instrument Setup: The spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

e 1H NMR Data Acquisition:
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o Acquire the spectrum at 298 K.

o Use a standard single-pulse experiment.

o Set the spectral width to cover a range of -2 to 12 ppm.
o Apply a 90° pulse with a relaxation delay of 1-2 seconds.

o Accumulate a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-
noise ratio.

e 13C NMR Data Acquisition:

o Acquire the spectrum at 298 K.

[e]

Use a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[15]

o

Set the spectral width to cover a range of 0 to 220 ppm.

[¢]

Employ a relaxation delay of 2-5 seconds.[16]

[¢]

Accumulate a larger number of scans (e.g., 1024 or more) due to the low natural
abundance of 13C.

» Data Processing:

[e]

Apply Fourier transformation to the acquired free induction decay (FID).

o

Phase the resulting spectrum and perform baseline correction.

[¢]

Calibrate the chemical shifts using the TMS signal at 0.00 ppm for *H and the solvent peak
for 13C (CDCls at 77.16 ppm).

[¢]

Integrate the signals in the *H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FT-IR
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Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR
crystal (e.g., diamond or zinc selenide).[17]

Instrument Setup:

o Select a spectral range of 4000 to 400 cm~1.[17]

o Set the resolution to 4 cm™2.

Data Acquisition:

o Record a background spectrum of the clean, empty ATR crystal.

o Acquire the sample spectrum by co-adding a number of scans (e.g., 16-32) to improve the
signal-to-noise ratio.

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

Data Processing:
o Perform baseline correction if necessary.

o Identify and label the characteristic absorption peaks.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: Prepare a dilute solution of the diallyl phthalate isomer (e.g., 1 mg/mL)
in a volatile organic solvent such as dichloromethane or ethyl acetate.

e GC-MS System and Conditions:

o Gas Chromatograph: Use a GC equipped with a capillary column suitable for the analysis
of semi-volatile organic compounds (e.g., a 30 m x 0.25 mm ID x 0.25 pm film thickness
DB-5ms or equivalent).
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o Injector: Set the injector temperature to 250-280°C and use a split or splitless injection
mode.

o Oven Temperature Program: A typical program would be to hold at an initial temperature of
50-70°C for 1-2 minutes, then ramp at a rate of 10-20°C/min to a final temperature of 280-
300°C, and hold for 5-10 minutes.

o Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

e Mass Spectrometer:
o lonization Mode: Use Electron lonization (EIl) at 70 eV.
o Mass Analyzer: Scan a mass range of m/z 40-500.
o Interface Temperature: Set the GC-MS interface temperature to 280-300°C.
o Data Analysis:
o Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).
o Extract the mass spectrum for the identified peak.

o Determine the molecular ion peak and analyze the fragmentation pattern. Compare the
obtained spectrum with a reference library (e.g., NIST) for confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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